molecular formula C12H21Cl2N3 B1430636 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1461715-60-5

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1430636
CAS No.: 1461715-60-5
M. Wt: 278.22 g/mol
InChI Key: VBDWARUUGSFTPV-UHFFFAOYSA-N
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Description

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H19N3·2HCl and a molecular weight of 278.22 g/mol. This compound is characterized by its piperidine ring substituted with a pyridine moiety and a dimethyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4,4-dimethylpiperidine with pyridin-3-amine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: . Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 4,4-Dimethylpiperidine

  • Pyridin-3-amine

  • Piperidine derivatives

Uniqueness: 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring and a pyridine moiety with a dimethyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWARUUGSFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

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